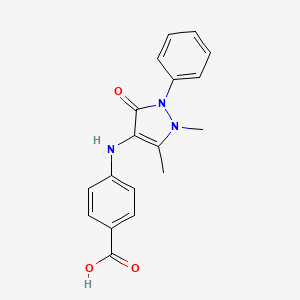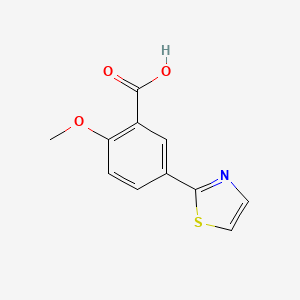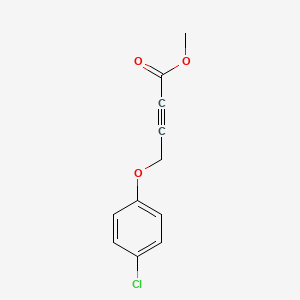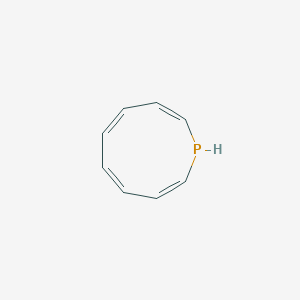
3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is an organic compound with a complex structure that includes a chloro group, a methyl group, a phenyl group, and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide typically involves multi-step organic reactions One common method includes the reaction of 3-chloro-3-methylbutanoyl chloride with aniline in the presence of a base to form the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-phenylbutanamide: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
3-Methyl-N-phenyl-2-(phenylsulfanyl)butanamide: Lacks the chloro group, affecting its substitution reactions.
N-Phenyl-2-(phenylsulfanyl)butanamide: Lacks both the chloro and methyl groups, altering its overall chemical properties.
Uniqueness
3-Chloro-3-methyl-N-phenyl-2-(phenylsulfanyl)butanamide is unique due to the presence of both the chloro and phenylsulfanyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
39876-76-1 |
|---|---|
Fórmula molecular |
C17H18ClNOS |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
3-chloro-3-methyl-N-phenyl-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(2,18)15(21-14-11-7-4-8-12-14)16(20)19-13-9-5-3-6-10-13/h3-12,15H,1-2H3,(H,19,20) |
Clave InChI |
PGTWZROQJORQTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



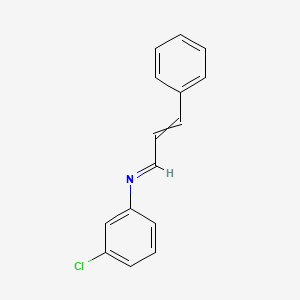

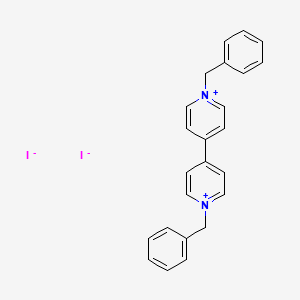
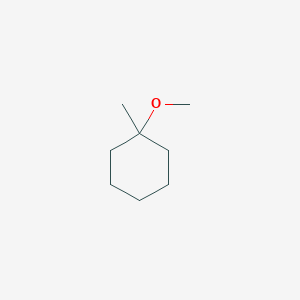
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
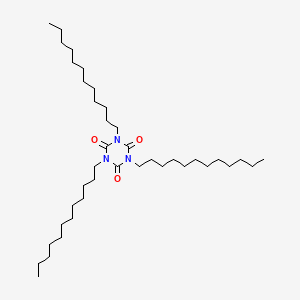
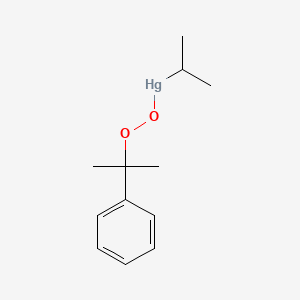
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
